

Application Note: Calcium Caprylate as a Multifunctional Excipient in Pharmaceutical Tablet Formulation

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Compound of Interest

Compound Name: *Calcium caprylate*

Cat. No.: *B13835145*

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Abstract

This guide provides a comprehensive overview and detailed protocols for the application of **calcium caprylate** as a multifunctional excipient in the formulation of pharmaceutical tablets. **Calcium caprylate**, the calcium salt of caprylic acid, offers unique properties that can be leveraged to address common challenges in tablet manufacturing, such as poor powder flow, sticking to tooling, and modulating drug release. This document explores its physicochemical properties, functional roles, and provides step-by-step protocols for its incorporation using direct compression, wet granulation, and dry granulation techniques. The information presented is intended for researchers, scientists, and drug development professionals seeking to optimize their solid dosage form development processes.

Introduction to Calcium Caprylate

Calcium caprylate (also known as calcium octanoate) is a specialty excipient gaining traction in the pharmaceutical industry.^{[1][2]} While traditionally used as an emulsifier and stabilizer, its utility in tablet manufacturing is noteworthy.^{[1][2]} Its amphiphilic nature, derived from the medium-chain fatty acid backbone, imparts lubricating, anti-adherent, and flow-enhancing properties, similar to more common metallic stearates.^{[3][4]} Furthermore, its potential to influence drug dissolution profiles makes it a versatile tool for formulators. The U.S. Food and Drug Administration (FDA) lists **calcium caprylate** in its Inactive Ingredient Database, noting

its use as an anticaking agent, emulsifier, and lubricant or release agent in various dosage forms.[\[5\]](#)

Physicochemical Properties

Understanding the fundamental properties of an excipient is critical for its effective application.

Calcium caprylate is typically supplied as a white to off-white powder, often as a monohydrate. [\[1\]](#)[\[6\]](#)[\[7\]](#) Key properties are summarized in the table below.

| Property | Value | Source(s) |
|---------------------|---|--|
| Chemical Name | Calcium octanoate; Calcium di(octanoate) | [8] |
| CAS Number | 6107-56-8 (Monohydrate) | [7] [9] |
| Molecular Formula | $C_{16}H_{30}O_4Ca \cdot H_2O$ (Monohydrate) | [1] |
| Molecular Weight | 344.5 g/mol (Monohydrate) | [7] |
| Appearance | White to off-white powder | [6] [10] |
| Melting Point | ~238°C | [6] [7] |
| Solubility in Water | 1.9 g/L at 20°C | [7] [9] |
| Density | ~1.18 g/cm ³ | [1] [7] |

Scientist's Note: The low water solubility is a key characteristic.[\[7\]](#)[\[9\]](#) Like magnesium stearate, this hydrophobicity is responsible for its effectiveness as a boundary lubricant.[\[3\]](#) However, this property also means that its concentration and blending time must be carefully controlled to avoid negative impacts on tablet disintegration and drug dissolution, such as film formation over granules which can hinder water penetration.[\[11\]](#)

Functional Roles in Tablet Formulation

Calcium caprylate's utility stems from its ability to perform multiple functions within a formulation:

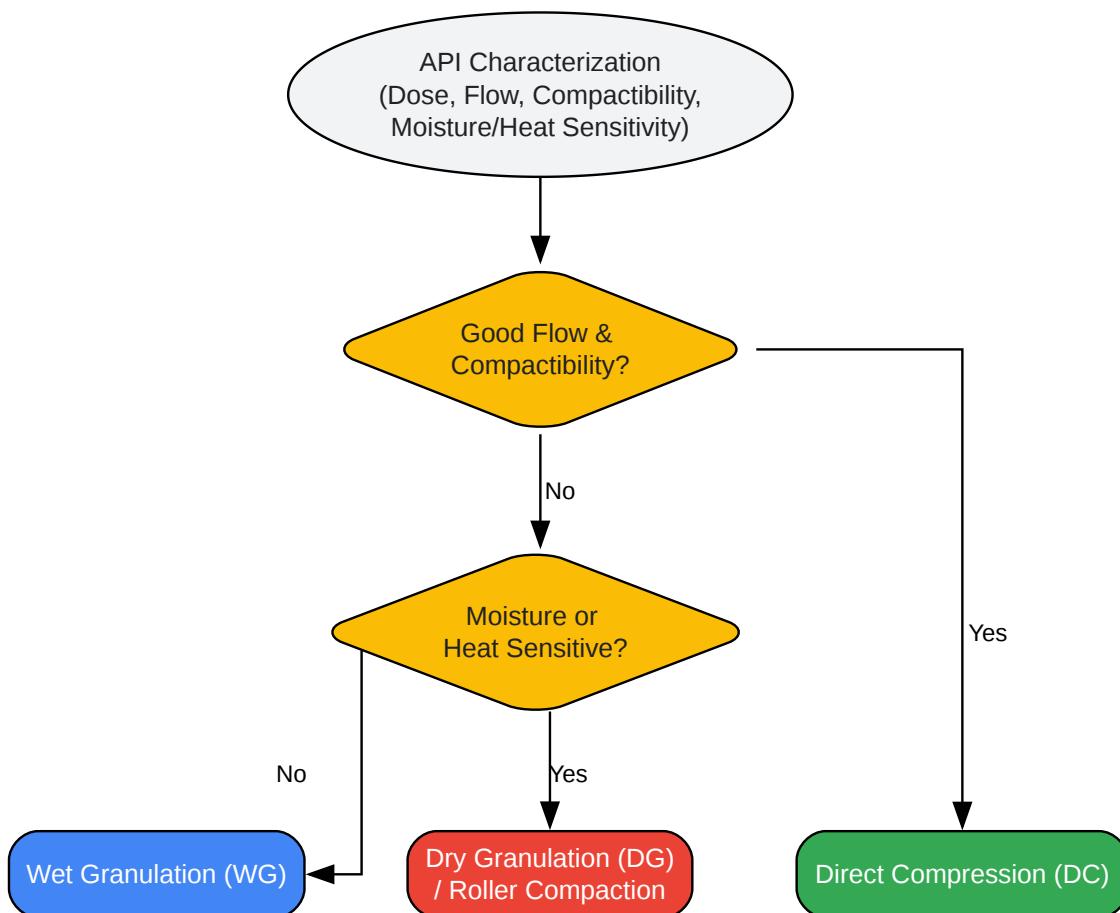
- Lubricant: Its primary role is to reduce the friction between the tablet surface and the die wall during the ejection phase of compression.[12][13] This minimizes ejection forces, prevents tablet defects like chipping or cracking, and reduces wear on manufacturing equipment.
- Anti-adherent: It prevents the formulation from sticking to the faces of the punches and the die wall, which is crucial for maintaining tablet appearance and weight uniformity.
- Glidant (Flow-enhancer): While not its primary function, it can improve the flowability of powder blends by reducing inter-particle friction, ensuring uniform die filling, which is especially important in high-speed tablet presses.[3]
- Stabilizer & Emulsifier: These properties are more relevant in non-tablet formulations but contribute to the overall stability of the excipient.[1][2]

Formulation Development & Protocols

The choice of manufacturing process—direct compression, wet granulation, or dry granulation—depends on the properties of the Active Pharmaceutical Ingredient (API) and the desired final tablet characteristics. **Calcium caprylate** can be effectively incorporated into all three methods.

Decision Workflow for Formulation Strategy

The following diagram outlines a logical approach to selecting the appropriate manufacturing process, a critical first step where the properties of the API guide the formulation strategy.

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Caption: Decision tree for selecting a tablet manufacturing method.

Protocol: Direct Compression (DC)

Direct compression is the simplest and most cost-effective method, suitable for APIs with good flow and compressibility.^[14] **Calcium caprylate** acts as a lubricant and anti-adherent.

Model Formulation:

- API (e.g., Metformin HCl): 75.0%
- Microcrystalline Cellulose (MCC, Filler/Binder): 23.5%

- **Calcium Caprylate** (Lubricant): 1.0%
- Colloidal Silicon Dioxide (Glidant): 0.5%

Step-by-Step Protocol:

- Sieving: Pass the API, MCC, and colloidal silicon dioxide through a suitable mesh screen (e.g., #40 mesh) to de-agglomerate the powders.
- Pre-lubrication Blending: Add the sieved ingredients, except for the **calcium caprylate**, to a V-blender or bin blender. Blend for 15 minutes to ensure a homogenous mixture.
- Lubrication: Sieve the **calcium caprylate** through a fine mesh screen (e.g., #60 mesh). Add it to the blender.
- Final Blending: Blend for a short duration, typically 3-5 minutes.
 - Rationale: Over-blending with a hydrophobic lubricant like **calcium caprylate** can coat the other particles excessively, potentially waterproofing them and leading to slower tablet disintegration and drug dissolution.[11]
- Compression: Transfer the final blend to a tablet press. Compress into tablets using appropriate tooling and compression force to meet target specifications for weight, hardness, and thickness.

Protocol: High-Shear Wet Granulation (WG)

Wet granulation is used to improve the flow and compressibility of fine or poorly compressible powders.[15][16] **Calcium caprylate** is typically added extra-granularly (after granulation and drying).

Model Formulation:

- Intra-granular:
 - API (e.g., a poorly soluble drug): 30.0%
 - Lactose Monohydrate (Filler): 55.0%

- Povidone K30 (Binder): 4.0%
- Extra-granular:
 - Microcrystalline Cellulose (Disintegrant/Filler): 10.0%
 - **Calcium Caprylate** (Lubricant): 1.0%
- Granulating Fluid: Purified Water

Step-by-Step Protocol:

- Dry Mixing: Blend the intra-granular components (API, Lactose) in a high-shear granulator for 5 minutes.
- Binder Addition: Prepare a solution of Povidone K30 in purified water. Add the binder solution slowly to the powder blend while the granulator is running at a moderate speed.
- Granulation: Continue mixing until granules of the desired size and consistency are formed (determined by power consumption or torque measurement).
- Drying: Dry the wet granules in a fluid bed dryer or tray dryer until the loss on drying (LOD) reaches the target specification (e.g., < 2%).
- Milling: Mill the dried granules using a cone mill or oscillating granulator to achieve a uniform particle size distribution.
- Final Blending: Transfer the milled granules to a V-blender. Add the extra-granular components (MCC and sieved **Calcium Caprylate**). Blend for 3-5 minutes.
- Compression: Compress the final blend into tablets as described in the DC protocol.

Protocol: Dry Granulation (Roller Compaction)

Dry granulation is ideal for moisture-sensitive or heat-sensitive APIs.[\[15\]](#) The process involves compacting the powder blend into ribbons, which are then milled into granules.

Model Formulation:

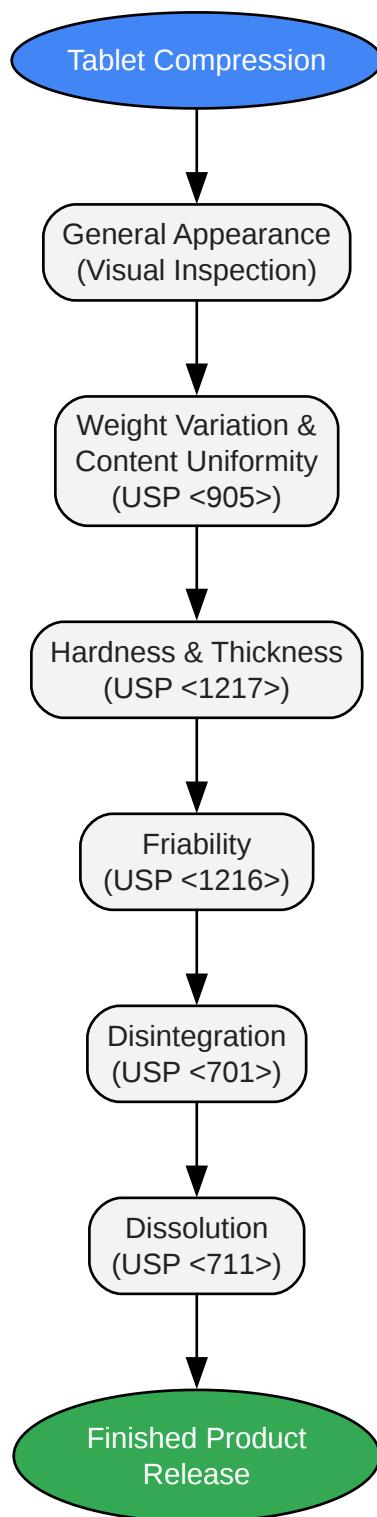
- API (moisture-sensitive): 40.0%
- Dibasic Calcium Phosphate (Brittle Filler): 58.0%
- **Calcium Caprylate** (Lubricant): 1.5%
- Croscarmellose Sodium (Superdisintegrant): 0.5%

Step-by-Step Protocol:

- Pre-blending: Blend the API, dibasic calcium phosphate, and croscarmellose sodium in a V-blender for 10 minutes.
- Lubrication (Intra-compaction): Add approximately half of the total **calcium caprylate** (0.75%) to the blender and mix for 3 minutes.
 - Rationale: A small amount of lubricant is needed to prevent the powder from sticking to the rollers of the compactor.
- Roller Compaction: Pass the blend through a roller compactor to form dense ribbons or flakes.
- Milling: Mill the ribbons into granules using an integrated milling system.
- Final Lubrication: Transfer the granules to a blender, add the remaining sieved **calcium caprylate** (0.75%), and blend for 3-5 minutes.
- Compression: Compress the final granulated blend into tablets.

Tablet Characterization & Quality Control

After compression, tablets must be evaluated to ensure they meet quality specifications. The following workflow illustrates the standard testing cascade.

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Caption: Standard workflow for tablet quality control testing.

Standard Quality Control Tests

- Hardness (USP <1217>): Measure the breaking force of at least 10 tablets using a calibrated hardness tester. This indicates the tablet's mechanical strength.
- Friability (USP <1216>): Weigh a sample of tablets, place them in a friabilator for a set number of rotations (typically 100), and re-weigh them. The percentage of weight loss should be less than 1%.
- Disintegration (USP <701>): Place tablets in the basket-rack assembly of a disintegration tester using the specified medium (e.g., purified water or simulated gastric fluid). Record the time required for all tablets to disintegrate.
- Weight Variation (USP <905>): Individually weigh 20 tablets and calculate the average weight. The individual weights should fall within specified percentage limits of the average.

Protocol: In-Vitro Dissolution Testing (USP <711>)

Dissolution testing is critical for predicting the in-vivo performance of the drug.

Apparatus & Conditions (Example):

- Apparatus: USP Apparatus 2 (Paddles)
- Medium: 900 mL of 0.1 N HCl (simulated gastric fluid)
- Temperature: $37 \pm 0.5^{\circ}\text{C}$
- Paddle Speed: 50 RPM

Step-by-Step Protocol:

- Preparation: Assemble the dissolution apparatus and allow the medium to equilibrate to the target temperature.
- Test Initiation: Place one tablet in each vessel. Start the apparatus immediately.

- Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample from each vessel. Filter the sample immediately.
- Analysis: Analyze the concentration of the dissolved API in the samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
- Calculation: Calculate the percentage of the labeled amount of API dissolved at each time point and plot the dissolution profile.

Conclusion

Calcium caprylate is a highly functional and versatile excipient for pharmaceutical tablet formulation. Its excellent lubricating and anti-adherent properties make it a viable alternative to traditional lubricants like magnesium stearate. By understanding its physicochemical properties and carefully controlling its concentration and blending parameters, formulators can leverage **calcium caprylate** to overcome manufacturing challenges and develop robust solid dosage forms using direct compression, wet granulation, or dry granulation methods. As with any excipient, thorough compatibility studies with the specific API are essential during the development process.

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